molecular formula C16H19F3N6O2 B10907176 ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B10907176
M. Wt: 384.36 g/mol
InChI Key: CJVFLGSDYBZYPF-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The synthetic route typically includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: This involves the condensation of a β-keto ester with guanidine in the presence of a base.

    Coupling of Intermediates: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Final Cyclization: The final step involves the cyclization of the coupled intermediate to form the tetrahydropyrazine ring under reductive conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Agrochemicals: It is explored for use as a pesticide or herbicide due to its potential to interact with biological targets in pests and weeds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to study its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole and pyrimidine rings provide specificity for certain biological targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

    Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are known for their broad range of biological activities.

    Triazole Derivatives: Similar to pyrazoles, triazoles are five-membered rings with three nitrogen atoms and are used in various pharmaceutical applications.

    Pyridine Derivatives: These compounds contain a six-membered ring with one nitrogen atom and are widely used in medicinal chemistry.

The uniqueness of ETHYL 4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its combination of pyrazole, pyrimidine, and tetrahydropyrazine rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19F3N6O2

Molecular Weight

384.36 g/mol

IUPAC Name

ethyl 4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H19F3N6O2/c1-3-27-15(26)25-6-4-24(5-7-25)14-21-12(11-9-20-23(2)10-11)8-13(22-14)16(17,18)19/h8-10H,3-7H2,1-2H3

InChI Key

CJVFLGSDYBZYPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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